N-(tert-Butoxycarbonyl)-2-aminoacetonitrile: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists
N-(tert-Butoxycarbonyl)-2-aminoacetonitrile: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists
CAS Number: 85363-04-8
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
N-(tert-Butoxycarbonyl)-2-aminoacetonitrile, commonly referred to as Boc-aminoacetonitrile, is a versatile bifunctional building block that has garnered significant attention in the fields of organic synthesis and medicinal chemistry.[1] Its unique structure, incorporating a synthetically useful nitrile group and a readily cleavable Boc-protected amine, makes it an invaluable precursor for a diverse array of molecular architectures, ranging from modified amino acids and peptides to complex heterocyclic scaffolds.[2][3] This technical guide provides an in-depth exploration of the core attributes of N-(tert-Butoxycarbonyl)-2-aminoacetonitrile, including its physicochemical properties, synthesis, and strategic applications, with a particular focus on empowering researchers, scientists, and drug development professionals to leverage its full potential in their synthetic endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe utilization in the laboratory.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 85363-04-8 | [4] |
| Molecular Formula | C₇H₁₂N₂O₂ | [2] |
| Molecular Weight | 156.18 g/mol | [2][5] |
| Appearance | White to off-white or brown solid | [1][5] |
| Melting Point | 53-57 °C | [2][5] |
| Boiling Point | 186 °C (lit.) | [5] |
| Solubility | Soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate, and methanol. | [1] |
| InChI Key | SMZKPZXYDDZDJG-UHFFFAOYSA-N | [5] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of N-(tert-Butoxycarbonyl)-2-aminoacetonitrile.
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the different proton environments within the molecule. The tert-butyl group gives rise to a prominent singlet at approximately 1.45 ppm. The methylene protons adjacent to the nitrile and the Boc-protected nitrogen typically appear as a doublet around 4.44 ppm.[3] The NH proton of the carbamate can be observed as a broad singlet, although its chemical shift can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum shows distinct signals for each carbon atom. The quaternary carbon of the tert-butyl group appears around 28 ppm, while the methyl carbons of this group are found at a similar chemical shift. The methylene carbon is typically observed in the range of 30-40 ppm. The carbonyl carbon of the Boc group resonates significantly downfield, usually in the 155-157 ppm region.[1] The nitrile carbon signal is found in the 115-120 ppm range.
The IR spectrum of N-(tert-Butoxycarbonyl)-2-aminoacetonitrile displays characteristic absorption bands corresponding to its functional groups. A strong, sharp absorption band is typically observed in the 2240-2260 cm⁻¹ region, which is indicative of the C≡N stretching vibration of the nitrile group.[6][7] The C=O stretching of the carbamate group gives a strong absorption band around 1680-1720 cm⁻¹. The N-H stretching of the carbamate appears as a broad band in the 3200-3400 cm⁻¹ region.[8]
Synthesis and Purification
The most common and straightforward method for the synthesis of N-(tert-Butoxycarbonyl)-2-aminoacetonitrile is the protection of the amino group of 2-aminoacetonitrile using di-tert-butyl dicarbonate (Boc₂O).
Mechanism of Boc Protection
The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. This is followed by the collapse of the tetrahedral intermediate and the loss of a tert-butoxycarbonyl group, which then deprotonates the newly formed carbamate to yield the final product, along with the byproducts tert-butanol and carbon dioxide.
Caption: Mechanism of Boc Protection of an Amine.
Experimental Protocol for Synthesis
Materials:
-
2-Aminoacetonitrile hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or a mixture of Dioxane and Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-aminoacetonitrile hydrochloride in a suitable solvent (e.g., DCM or 1:1 dioxane/water), add a base (e.g., triethylamine or sodium bicarbonate) at 0 °C to neutralize the hydrochloride and free the amine.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, if using an aqueous solvent system, extract the product with an organic solvent like ethyl acetate. If using an organic solvent, wash the reaction mixture sequentially with a mild acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford N-(tert-Butoxycarbonyl)-2-aminoacetonitrile as a solid.
Chemical Reactivity and Synthetic Applications
The synthetic utility of N-(tert-Butoxycarbonyl)-2-aminoacetonitrile stems from the orthogonal reactivity of its two functional groups: the acid-labile Boc-protected amine and the versatile nitrile group.
Deprotection of the Boc Group
The tert-butoxycarbonyl group is readily removed under acidic conditions, most commonly using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or ethyl acetate.[2]
The deprotection mechanism involves the protonation of the carbonyl oxygen of the Boc group by the acid. This leads to the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to release the free amine and carbon dioxide.
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Materials:
-
N-(tert-Butoxycarbonyl)-2-aminoacetonitrile
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-(tert-Butoxycarbonyl)-2-aminoacetonitrile in dichloromethane.
-
Add trifluoroacetic acid (typically 20-50% v/v) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate to yield the deprotected 2-aminoacetonitrile as its TFA salt.[9]
Transformations of the Nitrile Group
The nitrile functionality of N-(tert-Butoxycarbonyl)-2-aminoacetonitrile serves as a versatile handle for the construction of various nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals.
A key application is the synthesis of 1,3,4-oxadiazole derivatives. This typically involves a two-step sequence: conversion of the nitrile to an amidoxime, followed by cyclization with a carboxylic acid derivative.
Step 1: Formation of N-(tert-butoxycarbonyl)-2-aminoacetamidoxime
The nitrile group can be converted to an amidoxime by reaction with hydroxylamine.[3]
Experimental Protocol:
-
To a solution of N-(tert-Butoxycarbonyl)-2-aminoacetonitrile in a suitable solvent such as ethanol, add hydroxylamine hydrochloride and a base (e.g., sodium carbonate or triethylamine).
-
Heat the reaction mixture at reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude amidoxime can be purified by recrystallization or column chromatography.
Step 2: Cyclization to form the 1,3,4-Oxadiazole Ring
The resulting amidoxime can then be cyclized with a variety of reagents, such as acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent, to form the 2,5-disubstituted 1,3,4-oxadiazole ring.
Caption: Synthetic workflow for 1,3,4-oxadiazoles.
Application in Peptide Synthesis
N-(tert-Butoxycarbonyl)-2-aminoacetonitrile can be considered a protected form of aminomethyl cyanide, a non-proteinogenic amino acid. It can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols.[9][10] The Boc group serves as the temporary N-terminal protecting group, which is removed at each cycle of the synthesis.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling N-(tert-Butoxycarbonyl)-2-aminoacetonitrile.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[5]
-
Precautionary Statements: Wear protective gloves, protective clothing, and eye/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances. Keep the container tightly closed.
Conclusion
N-(tert-Butoxycarbonyl)-2-aminoacetonitrile is a highly valuable and versatile building block in modern organic synthesis. Its straightforward preparation, well-defined reactivity, and the orthogonal nature of its functional groups provide chemists with a powerful tool for the synthesis of a wide range of complex molecules, including peptidomimetics and medicinally relevant heterocyclic compounds. A comprehensive understanding of its properties and reactivity, as outlined in this guide, is key to unlocking its full synthetic potential.
References
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